2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene
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Overview
Description
2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene is a heterocyclic compound that features a thieno[3,2-b]thiophene core substituted with biphenyl groups at the 2 and 5 positions. This compound is part of a broader class of thienothiophenes, which are known for their stable, electron-rich structures and significant applications in various fields, including optoelectronics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This method uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene involves its interaction with various molecular targets and pathways. Its electron-rich structure allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: A simpler analog with similar electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: Known for its high charge mobility and extended π-conjugation.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Used in the formation of hole transporting materials with improved charge mobility.
Uniqueness: 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene stands out due to its biphenyl substitutions, which enhance its stability and electronic properties, making it particularly suitable for advanced applications in organic electronics and materials science .
Properties
CAS No. |
849605-94-3 |
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Molecular Formula |
C30H20S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2,5-bis(4-phenylphenyl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C30H20S2/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-29-30(31-27)20-28(32-29)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H |
InChI Key |
ZNMREINAVNLRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(S3)C=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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